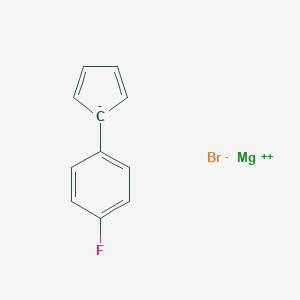
magnesium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene;bromide is a complex organometallic compound that combines magnesium, a cyclopentadienyl group, a fluorobenzene moiety, and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene;bromide typically involves the reaction of 1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene with a magnesium source in the presence of a bromide ion. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used in this synthesis include tetrahydrofuran and diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form simpler hydrocarbons or other reduced species.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated cyclopentadienyl ketones, while substitution reactions can produce a variety of substituted cyclopentadienyl derivatives.
Scientific Research Applications
Magnesium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene;bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which magnesium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene;bromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions and participate in electron transfer reactions. These interactions can modulate the activity of biological pathways and influence various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;1-cyclopenta-2,4-dien-1-yl-4-nitrobenzene;bromide
- Magnesium;1-cyclopenta-2,4-dien-1-yl-4-chlorobenzene;bromide
- Magnesium;1-cyclopenta-2,4-dien-1-yl-4-methylbenzene;bromide
Uniqueness
Magnesium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene;bromide is unique due to the presence of the fluorobenzene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
53300-16-6 |
|---|---|
Molecular Formula |
C11H8BrFMg |
Molecular Weight |
263.39 g/mol |
IUPAC Name |
magnesium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene;bromide |
InChI |
InChI=1S/C11H8F.BrH.Mg/c12-11-7-5-10(6-8-11)9-3-1-2-4-9;;/h1-8H;1H;/q-1;;+2/p-1 |
InChI Key |
LCDBTBBCSPGVJU-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-](C=C1)C2=CC=C(C=C2)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















